![molecular formula C11H18N4O2 B1477507 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2097998-63-3](/img/structure/B1477507.png)
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Overview
Description
The compound would first be described in terms of its molecular formula, structure, and possibly its weight. The IUPAC name would be used for precise identification .
Synthesis Analysis
The synthesis of the compound would be studied. This could involve a variety of chemical reactions, depending on the specific structure of the compound .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure .Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, its stability under various conditions, and any notable chemical properties .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, would be determined .Scientific Research Applications
Synthesis and Characterization
A study by Titi et al. (2020) details the synthesis and characterization of pyrazole derivatives, emphasizing the importance of crystallographic analysis in understanding the compounds' structures and potential biological activities. These derivatives were synthesized from hydroxymethyl pyrazole derivatives through reactions with primary amines, and their structures were identified using various spectroscopic techniques. Theoretical calculations on the compounds’ physical and chemical properties were performed, laying the groundwork for further biological activity investigations (Titi et al., 2020).
Application in Polymer Modification
Another application is found in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including pyrazole derivatives. This study by Aly and El-Mohdy (2015) highlights how these modifications enhance the polymers' thermal stability and introduce antibacterial and antifungal properties, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Activities
Research on the antimicrobial properties of pyrazole derivatives is also significant. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, which were tested for their antibacterial and antifungal activities. The study found that these compounds exhibited promising activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).
Antioxidant and Antitumor Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, investigating their antioxidant activities through various in vitro assays. The study found significant antioxidant activity, suggesting these compounds’ potential in medicinal chemistry for developing antioxidant therapies (Chkirate et al., 2019). Additionally, Abdellatif et al. (2014) explored the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, finding that these compounds showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as cancer therapeutics (Abdellatif et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-5-15-10(4-9(7-16)13-15)6-14(8)11(17)2-3-12/h4,8,16H,2-3,5-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBOEUQPKBCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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